

# The Evolving Landscape of FGFR1 Inhibition in Solid Tumors: A Comparative Analysis

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A comprehensive review of clinical trial data for key FGFR1 inhibitors—pemigatinib, infigratinib, and erdafitinib—highlights their growing significance in the treatment of various solid tumors harboring FGFR1 alterations. This guide provides a meta-analysis of their efficacy, detailed experimental protocols, and a visual representation of the underlying signaling pathway to inform researchers, scientists, and drug development professionals.

Fibroblast growth factor receptor 1 (FGFR1) has emerged as a critical oncogenic driver in a multitude of solid tumors. The development of targeted inhibitors against FGFR1 has ushered in a new era of precision medicine for patients with tumors harboring FGFR1 gene alterations, including fusions, rearrangements, and mutations. This report synthesizes data from key clinical trials to offer a comparative perspective on the efficacy of prominent FGFR1 inhibitors.

# **Comparative Efficacy of FGFR1 Inhibitors**

The clinical activity of three major FGFR inhibitors—pemigatinib, infigratinib, and erdafitinib—has been evaluated in various solid tumors. While direct head-to-head trials are limited, data from individual studies provide valuable insights into their relative efficacy.



| Inhibitor                                    | Trial<br>(Tumor<br>Type)                      | FGFR<br>Alteration                           | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) |
|--|---|--|---|-------------------------------------|---|---------------------------------------|
| Pemigatini<br>b                              | FIGHT-207<br>(Solid<br>Tumors)[1]<br>[2][3]   | Fusions/Re<br>arrangeme<br>nts (Cohort<br>A) | 26.5%                                   | 65.3%                               | 4.5 months  | 17.5<br>months                        |
| Activating Mutations (Cohort B)              | 9.4%  | 56.3%  | 3.7 months                              | 11.4<br>months                      |   |                                       |
| FIGHT-202<br>(Cholangio<br>carcinoma)<br>[4] | FGFR2 Fusions/Re arrangeme nts                | 36%  | 82.2%                                   | 6.9 months                          | 21.1<br>months                                      | _                                     |
| Infigratinib                                 | Phase 2<br>(Cholangio<br>carcinoma)<br>[5][6] | FGFR2<br>Fusions/Re<br>arrangeme<br>nts      | 23.1%                                   | -                                   | 7.3 months  | 12.2<br>months                        |
| Phase 2a<br>(Gastric<br>Cancer)[7]           | FGFR2<br>Amplificatio<br>n                    | -  | -                                       | -                                   | -   |                                       |
| Erdafitinib                                  | RAGNAR<br>(Solid<br>Tumors)[8]                | FGFR1-3<br>Mutations<br>& Fusions            | 30%                                     | 74%                                 | 4.2 months  | 10.7<br>months                        |
| BLC2001<br>(Urothelial<br>Carcinoma<br>)[9]  | FGFR2/3<br>Alterations                        | 40%  | -                                       | 5.5 months                          | 11.3<br>months                                      |                                       |
| THOR<br>(Urothelial                          | FGFR2/3<br>Aberrations                        | 45.6%  | -                                       | 5.6 months                          | 12.1<br>months                                      | -                                     |



| Carcinoma<br>)[10]  |                              |    |   |            |            |
|---|------------------------------|----|---|------------|------------|
| NCI-<br>MATCH<br>Subprotoco<br>I K1 (Solid<br>Tumors)<br>[11] | FGFR1-4<br>Amplificatio<br>n | 0% | - | 1.7 months | 4.2 months |

# **Detailed Experimental Protocols**

The methodologies employed in these key clinical trials underpin the interpretability of their results. Understanding the patient populations, study designs, and endpoints is crucial for a comprehensive assessment.

## **FIGHT-207 Trial (Pemigatinib)**

- Study Design: An open-label, single-arm, multicenter, phase 2 basket trial.[1][2]
- Patient Population: Patients with previously treated, unresectable or metastatic solid tumors with activating FGFR1–3 fusions/rearrangements (Cohort A), activating non-kinase domain mutations (Cohort B), or kinase domain mutations/alterations of unknown significance (Cohort C).[1][2][3] Prior treatment with an FGFR inhibitor was not permitted.[3]
- Intervention: Pemigatinib administered orally at a dose of 13.5 mg once daily.[1]
- Primary Endpoint: Objective response rate (ORR) as assessed by an independent review committee according to RECIST v1.1.[1][3]

## **RAGNAR Trial (Erdafitinib)**

- Study Design: A phase 2, open-label, single-arm, multicenter trial.[8]
- Patient Population: Patients with advanced solid tumors harboring prespecified FGFR alterations who had progressed on or after at least one line of systemic therapy and had no effective alternative treatments.[8]



- · Intervention: Erdafitinib administered orally.
- Primary Endpoint: Objective response rate (ORR).[8]

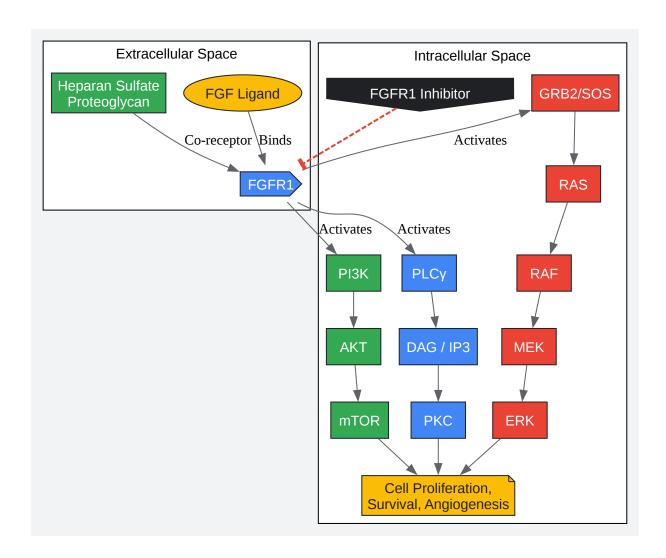
## Phase 2 Trial (Infigratinib in Cholangiocarcinoma)

- Study Design: A multicenter, open-label, single-arm, phase 2 study.[6]
- Patient Population: Patients with locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements who had been previously treated with at least one gemcitabine-containing regimen.[6]
- Intervention: Oral infigratinib at a dose of 125 mg once daily for 21 days of a 28-day cycle.
- Primary Endpoint: Objective response rate (ORR) assessed by blinded independent central review according to RECIST v1.1.[6]

# Visualizing the FGFR1 Signaling Pathway and Drug Development Workflow

To better understand the mechanism of action of FGFR1 inhibitors and the process of their clinical evaluation, the following diagrams are provided.





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Caption: The FGFR1 signaling pathway and the point of intervention for FGFR1 inhibitors.





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